Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-
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Overview
Description
Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an acetyloxy group and a 5-bromo-2-thiazolyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)- typically involves the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of benzoic acid with ammonia or an amine under appropriate conditions.
Introduction of the Acetyloxy Group: The acetyloxy group is introduced through acetylation, which involves the reaction of the benzamide with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Attachment of the 5-Bromo-2-Thiazolyl Group: The 5-bromo-2-thiazolyl group is attached to the benzamide core through a nucleophilic substitution reaction. This involves the reaction of the benzamide with a 5-bromo-2-thiazolyl halide in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyloxy or 5-bromo-2-thiazolyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted benzamide derivatives.
Scientific Research Applications
Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in biochemical assays to investigate its effects on different biological targets.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its unique structure makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
Interaction with Receptors: The compound may interact with cellular receptors, modulating their signaling pathways and affecting cellular responses.
Disruption of Cellular Processes: The compound can interfere with various cellular processes, such as DNA replication, protein synthesis, and cell division, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)- can be compared with other similar compounds, such as:
Benzamide, 2-(hydroxy)-N-(5-bromo-2-thiazolyl)-: This compound has a hydroxy group instead of an acetyloxy group, which may result in different reactivity and biological activities.
Benzamide, 2-(acetyloxy)-N-(5-chloro-2-thiazolyl)-: This compound has a chloro group instead of a bromo group, which can influence its chemical properties and interactions with biological targets.
Benzamide, 2-(acetyloxy)-N-(5-methyl-2-thiazolyl)-: This compound has a methyl group instead of a bromo group, which may affect its stability and reactivity.
The uniqueness of Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)- lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
868529-41-3 |
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Molecular Formula |
C12H9BrN2O3S |
Molecular Weight |
341.18 g/mol |
IUPAC Name |
[2-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C12H9BrN2O3S/c1-7(16)18-9-5-3-2-4-8(9)11(17)15-12-14-6-10(13)19-12/h2-6H,1H3,(H,14,15,17) |
InChI Key |
DXSXMMYSTLIFRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)Br |
Origin of Product |
United States |
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